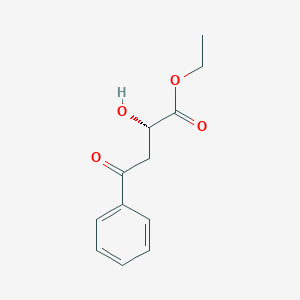

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate

描述

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group, a keto group, and a phenyl group attached to a butanoate ester

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate typically involves the esterification of (2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid with ethanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:

(2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid+ethanolH2SO4ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized acid catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process.

化学反应分析

Reduction Reactions

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate undergoes stereoselective reductions to yield chiral alcohols or esters, pivotal for pharmaceutical applications.

Key Findings:

-

Biocatalytic Reduction :

Engineered enzymes like Tm1743 catalyze asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (EOPB) to ethyl (2S)-2-hydroxy-4-phenylbutanoate with 76.5% enantiomeric excess (ee) under NADPH-dependent conditions . -

Microbial Reduction :

Candida holmii KPY 12402 in an interface bioreactor produces ethyl (2R)-2-hydroxy-4-phenylbutanoate at 94% ee using whole-cell biocatalysts . -

Mutant Dehydrogenase Systems :

A mutant d-lactate dehydrogenase (d-nLDH Y52L/F299Y) achieves 99% ee for (R)-2-hydroxy-4-phenylbutanoic acid (HPBA) at 30°C and pH 6.5, with cofactor regeneration via formate dehydrogenase .

Table 1: Reduction Reaction Comparison

Esterification and Hydrolysis

The compound participates in reversible esterification and hydrolysis, enabling derivative synthesis.

Key Findings:

-

Hydrolysis :

Acid- or base-catalyzed hydrolysis converts the ester to (2S)-2-hydroxy-4-oxo-4-phenylbutanoic acid. Hydrolysis under HCl at 0–20°C achieves 81% yield after recrystallization . -

Esterification :

Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters, though yields depend on steric and electronic effects of substituents.

Hydrogenation Reactions

Sequential hydrogenation of α,β-unsaturated precursors provides high enantioselectivity.

Key Findings:

-

Catalytic Hydrogenation :

Hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate using [NH₂Me₂]⁺[{RuCl[(S)-SunPhos]}₂(μ-Cl₃)] yields ethyl (2S)-2-hydroxy-4-arylbutyrate at 93–96% ee . -

Temperature Sensitivity :

Reaction efficiency drops sharply above 50°C due to catalyst deactivation .

Stereoselective Transformations

The stereochemistry at C2 dictates interactions with biological targets and synthetic utility.

Key Findings:

-

Enzyme Engineering :

Mutagenesis of binding pockets in Tm1743 (e.g., F299Y) alters stereoselectivity, enabling switches between (R)- and (S)-configurations . -

Substrate Docking :

Molecular docking shows that EOPB binds in two orientations in Tm1743’s active site, explaining dual (R)/(S) product pathways .

Reaction Optimization

Efficiency improvements focus on cofactor recycling and solvent systems.

Key Findings:

科学研究应用

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

作用机制

The mechanism of action of ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy and keto groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The phenyl group can contribute to hydrophobic interactions, enhancing the compound’s binding affinity.

相似化合物的比较

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate can be compared with similar compounds such as:

Ethyl 2-hydroxy-4-oxo-4-phenylbutanoate: Lacks the stereochemistry at the 2-position, which may affect its biological activity.

Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, which can influence its reactivity and solubility.

Ethyl (2R)-2-hydroxy-4-oxo-4-phenylbutanoate: The enantiomer of the compound, which may have different biological effects due to its stereochemistry.

This compound is unique due to its specific stereochemistry, which can significantly impact its interactions with biological targets and its overall reactivity.

生物活性

Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate, often referred to as (R)-HPBE, is a chiral compound that has garnered attention in various fields of biological and medicinal chemistry due to its significant biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, enzymatic interactions, and potential therapeutic applications.

Synthesis and Enzymatic Activity

The synthesis of this compound is primarily achieved through biocatalytic processes involving carbonyl reductases. A notable study demonstrated that the conversion of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-HPBE can reach conversion rates of up to 99.9% when using engineered bi-enzyme self-assembly clusters (BESCs) composed of carbonyl reductase and glucose dehydrogenase. The efficiency of these BESCs was significantly higher than that of free enzymes, indicating a promising avenue for the production of this compound in pharmaceutical applications .

Table 1: Enzymatic Activity Comparison

| Enzyme System | Conversion Rate (%) | Enantiomeric Excess (%) |

|---|---|---|

| Free Carbonyl Reductase | 41.5 | 87.5 |

| BESC (CpCR-GDH) | 99.9 | >99.9 |

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for protecting cells against oxidative stress. This activity is particularly relevant in the context of preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Case Studies and Research Findings

In a recent study evaluating the biosynthetic pathways for producing chiral alcohols like (R)-HPBE, researchers utilized engineered E. coli strains to express recombinant enzymes that facilitated the conversion of ketones to alcohols with high selectivity . This biotechnological approach not only enhances yield but also provides insights into the metabolic pathways involved in the compound's biosynthesis.

Furthermore, studies exploring the pharmacological profiles of related compounds have highlighted their ability to modulate key signaling pathways implicated in inflammation and cancer progression. The potential application of these findings to this compound remains an area ripe for exploration.

属性

IUPAC Name |

ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7,11,14H,2,8H2,1H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEWAMPODKFTBJZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC(=O)C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465096 | |

| Record name | Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

243658-52-8 | |

| Record name | Ethyl (2S)-2-hydroxy-4-oxo-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。